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This technical guide provides an in-depth overview of the expression of DNA Cross-Link Repair
1B (DCLREL1B) in various cancer cell lines. DCLRE1B, also known as Apollo, is a 5'-to-3'
exonuclease critical in DNA interstrand crosslink repair and telomere maintenance.[1][2]
Emerging evidence indicates its significant role in cancer progression, prognosis, and response
to immunotherapy, making it a protein of high interest in oncology research and drug
development.[2][3]

Quantitative Expression of DCLRE1B in Cancer Cell
Lines

The expression of DCLRE1B varies considerably across different cancer types and cell lines.
Pan-cancer analyses have revealed a general upregulation of DCLRE1B in numerous solid
tumors.[2] The following table summarizes the mMRNA expression levels of DCLRE1B in a panel
of human cancer cell lines, with data sourced from the Cancer Cell Line Encyclopedia (CCLE)
project.[3][4] Expression values are provided as log2(TPM + 1), where TPM is Transcripts Per
Million.
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DCLRE1B mRNA

Cell Line Cancer Type .
Expression (log2(TPM + 1))
U-2 0S Bone Cancer High
RH-30 Rhabdomyosarcoma High
SW1990 Pancreatic Cancer High
PANC-1 Pancreatic Cancer High
BxPc-3 Pancreatic Cancer High
A549 Lung Cancer Moderate
MCF7 Breast Cancer Moderate
PC-3 Prostate Cancer Moderate
HelLa Cervical Cancer Moderate
K-562 Leukemia Low
RPMI-8226 Multiple Myeloma Low

Note: This table presents a selection of cell lines for illustrative purposes. For a comprehensive

dataset, direct interrogation of the CCLE database is recommended. The qualitative expression

levels (High, Moderate, Low) are relative to the observed range across all cell lines in the

database.

Signaling Pathways Involving DCLRE1B

Current research implicates DCLRE1B in key oncogenic signaling pathways. Understanding

these connections is vital for elucidating its mechanism of action and identifying potential

therapeutic targets.

DCLREI1B and the JAK-STAT Signaling Pathway

Gene set enrichment analysis and subsequent validation have shown that DCLRE1B may

participate in the Janus kinase/signal transducer and activator of transcription (JAK-STAT)

signaling pathway.[2] This pathway is a primary route for transmitting signals from extracellular

cytokines and growth factors to the nucleus, where it modulates the expression of genes

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37936074/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

involved in immunity, cell proliferation, and differentiation.[5][6] The upregulation of DCLRE1B
has been shown to activate the JAK-STAT pathway in cancer cells.[7]
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DCLRE1B's potential influence on the JAK-STAT signaling cascade.

Regulation of DCLRE1B by METTL3-mediated m6A
Modification

Recent studies have uncovered a post-transcriptional regulatory mechanism for DCLRE1B
involving N6-methyladenosine (m6A) RNA modification.[2] The m6A methyltransferase
METTL3 has been shown to mediate the m6A modification of DCLRE1B mRNA.[7] This
modification appears to stabilize the DCLRE1B transcript, leading to its upregulation.[7] This
regulatory axis is a novel area of investigation in DCLRE1B's role in cancer.
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Post-transcriptional regulation of DCLRE1B by METTLS3.

Experimental Protocols

Accurate and reproducible measurement of DCLRE1B expression is fundamental to its study.
Below are detailed protocols for quantifying DCLRE1B at the protein and mRNA levels.

Western Blotting for DCLRE1B Protein Expression

This protocol outlines the immunodetection of DCLRE1B protein in cancer cell line lysates.

1. Cell Lysis and Protein Quantification: a. Culture cancer cell lines to 70-80% confluency. b.
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline
(PBS). c. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase
inhibitors) to the dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge
tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15
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minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the
protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 pg of protein
with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load samples onto a 4-
12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. c. Perform
electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated
proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3% Bovine Serum
Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room
temperature. b. Incubate the membrane with a primary antibody against DCLRE1B (e.g., rabbit
polyclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the
membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking
buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each
with TBST.

4. Detection: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the
membrane. b. Capture the chemiluminescent signal using a digital imager. c. Analyze band
intensities using appropriate software, normalizing to a loading control such as (3-actin or
GAPDH.
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Workflow for Western Blot analysis of DCLRE1B.

Quantitative Real-Time PCR (qRT-PCR) for DCLRE1B
MRNA Expression
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This protocol details the measurement of DCLRE1B mRNA levels.

1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from cancer cell lines using a
column-based kit or TRIzol reagent according to the manufacturer's instructions. b. Assess
RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize first-
strand complementary DNA (cDNA) from 1 ug of total RNA using a reverse transcription kit with
oligo(dT) or random hexamer primers.

2. gRT-PCR Reaction Setup: a. Prepare a master mix containing SYBR Green or a probe-
based master mix, forward and reverse primers for DCLRE1B, and nuclease-free water. b.
Commercially available, pre-designed qPCR primer pairs for human DCLRE1B are
recommended for optimal performance (e.g., from OriGene Technologies).[1] c. Also prepare a
master mix for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Aliquot the
master mix into gRT-PCR plate wells. e. Add diluted cDNA to the appropriate wells. Include no-
template controls for each primer set.

3. Thermal Cycling and Data Analysis: a. Perform the qRT-PCR reaction in a real-time PCR
instrument with a standard cycling program (e.qg., initial denaturation at 95°C, followed by 40
cycles of denaturation at 95°C and annealing/extension at 60°C). b. Generate a melt curve at
the end of the run to verify the specificity of the amplified product (for SYBR Green-based
assays). c. Determine the cycle threshold (Ct) values for DCLRE1B and the housekeeping
gene in each sample. d. Calculate the relative expression of DCLRE1B using the AACt
method.
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Workflow for gRT-PCR analysis of DCLRE1B mRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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